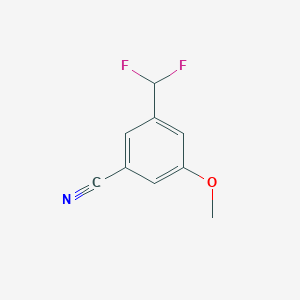
3-Cyano-5-(difluoromethyl)anisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-5-(difluoromethyl)anisole is an organic compound that belongs to the class of anisoles, which are ethers containing a methoxy group attached to a benzene ring This compound is characterized by the presence of a cyano group (–CN) and a difluoromethyl group (–CF₂H) on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(difluoromethyl)anisole typically involves the introduction of the cyano and difluoromethyl groups onto an anisole derivative. One common method is the electrophilic aromatic substitution reaction, where the methoxy group on the benzene ring activates the ring towards electrophilic substitution. The cyano group can be introduced using reagents such as cyanogen bromide (BrCN) or sodium cyanide (NaCN) under appropriate conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF₂HI) or difluoromethyl sulfone (CF₂HSO₂).
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Cyano-5-(difluoromethyl)anisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (–NH₂).
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted anisole derivatives depending on the nucleophile used.
科学研究应用
3-Cyano-5-(difluoromethyl)anisole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Cyano-5-(difluoromethyl)anisole involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound. These interactions can affect the compound’s binding affinity and activity towards specific targets, influencing its overall biological and chemical behavior.
相似化合物的比较
Similar Compounds
3-Bromo-5-(difluoromethyl)anisole: Similar structure with a bromine atom instead of a cyano group.
3-(Trifluoromethyl)anisole: Contains a trifluoromethyl group instead of a difluoromethyl group.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Contains a cyano group and a trifluoromethyl group on a different aromatic system.
Uniqueness
3-Cyano-5-(difluoromethyl)anisole is unique due to the combination of the cyano and difluoromethyl groups on the anisole framework. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C9H7F2NO |
|---|---|
分子量 |
183.15 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H7F2NO/c1-13-8-3-6(5-12)2-7(4-8)9(10)11/h2-4,9H,1H3 |
InChI 键 |
AOQYHBYKGUUTOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















